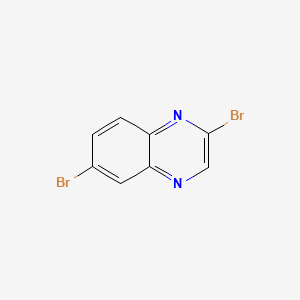

2,6-Dibromoquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2,6-Dibromoquinoxaline and its derivatives often involves transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization . For instance, the Ackermann research group proposed a method for the synthesis of fused indole derivatives from secondary amines and 2,3-dibromoquinoxaline, using a one-pot Buchwald–Hartwig amination followed by a direct Pd-catalyzed С–Н bond functionalization .Molecular Structure Analysis

The molecular structure of 2,6-Dibromoquinoxaline is characterized by the presence of two bromine atoms attached to the quinoxaline ring .Chemical Reactions Analysis

In the synthesis of indoloquinoxaline and its analogs, cross-coupling reactions have been prominently used over the last decade . A research group from India proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines in up to 98% yields by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions of 2-arylquinoxalines .科学的研究の応用

Electronics and Photonics : 2,6-Dibromoquinoxaline is used in the preparation of π-conjugated polyquinoxalines, which are important for their electrically conducting properties and potential application in light-emitting diodes (LEDs). These polymers exhibit strong fluorescence and can be used in blue-green light emitting diodes, indicating their significance in the field of electronics and photonics (Yamamoto et al., 1996).

Environmental Toxicology : The combination of 2,6-Dibromohydroquinone, a metabolite of 2,6-Dibromoquinoxaline, and Cu(II) can induce synergistic DNA damage. This finding is significant in understanding the environmental and biological impacts of brominated phenolic pollutants (Shao et al., 2016).

Material Science : The chemical and electrochemical dehalogenation of 2,6-Dibromoquinoxaline leads to the formation of poly(quinoxaline-2,6-diyl) with strong electron-accepting properties. This has implications for material science, particularly in the development of new materials with advanced electrical properties (Saito et al., 1993).

Biodegradation and Environmental Health : The biodegradation of compounds related to 2,6-Dibromoquinoxaline, such as 2,6-dibromo-4-nitrophenol, by specific bacterial strains is an area of research that has implications for environmental health and pollution control (Min et al., 2019).

Safety and Hazards

特性

IUPAC Name |

2,6-dibromoquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDROOZZFHGBQAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680952 |

Source

|

| Record name | 2,6-Dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromoquinoxaline | |

CAS RN |

175858-10-3 |

Source

|

| Record name | 2,6-Dibromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B599304.png)